molecular formula C14H19N3OS B10840934 2-(4-Cyclohexylthiosemicarbazono)methyl-phenol

2-(4-Cyclohexylthiosemicarbazono)methyl-phenol

Cat. No.: B10840934
M. Wt: 277.39 g/mol
InChI Key: QEQOERHFAIIFBC-XNTDXEJSSA-N
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Description

2-(4-Cyclohexylthiosemicarbazono)methyl-phenol is a synthetic thiosemicarbazone derivative designed for advanced chemical and biochemical research. This compound integrates a phenolic moiety with a thiosemicarbazone functional group, a class known for its strong chelating capabilities towards various metal ions. Researchers can leverage this property for developing novel metal complexes with potential applications in catalysis or as functional materials. The cyclohexyl substituent enhances the lipophilicity of the molecule, which can be a critical factor in modulating its behavior in biological systems and its permeability in cellular assays. In pharmaceutical and biological research, thiosemicarbazone scaffolds are extensively investigated for their diverse biological activities. This compound serves as a valuable precursor or building block in the synthesis of more complex molecules for screening against various therapeutic targets. Its mechanism of action, when explored in biochemical contexts, is often related to its ability to chelate essential metal ions, potentially interfering with enzymatic function or cellular processes. Researchers utilize this compound in in vitro studies to explore its antiproliferative, antimicrobial, or antioxidant properties. As with all reagents of this nature, thorough spectroscopic and analytical characterization (e.g., NMR, HR-MS) is recommended prior to use in specialized applications. Please note : The specific research applications and mechanistic data for this exact compound are not fully established in the public domain, and its properties are inferred from its structural class. This product is intended for research purposes by qualified laboratory personnel only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C14H19N3OS

Molecular Weight

277.39 g/mol

IUPAC Name

1-cyclohexyl-3-[(E)-(2-hydroxyphenyl)methylideneamino]thiourea

InChI

InChI=1S/C14H19N3OS/c18-13-9-5-4-6-11(13)10-15-17-14(19)16-12-7-2-1-3-8-12/h4-6,9-10,12,18H,1-3,7-8H2,(H2,16,17,19)/b15-10+

InChI Key

QEQOERHFAIIFBC-XNTDXEJSSA-N

Isomeric SMILES

C1CCC(CC1)NC(=S)N/N=C/C2=CC=CC=C2O

Canonical SMILES

C1CCC(CC1)NC(=S)NN=CC2=CC=CC=C2O

Origin of Product

United States

Biological Activity

2-(4-Cyclohexylthiosemicarbazono)methyl-phenol is a compound characterized by a unique structure comprising a phenolic group and a cyclohexylthiosemicarbazone moiety. Its molecular formula is C${13}$H${18}$N$_{2}$OS, and it features a hydroxyl group (-OH) that enhances its reactivity and potential biological activity. The cyclohexyl group contributes to the compound's lipophilicity, which may influence its interactions within biological systems.

Biological Activity

Research indicates that compounds containing thiosemicarbazone moieties often exhibit significant biological activities, including:

  • Antimicrobial Properties : Thiosemicarbazones are known for their ability to inhibit the growth of various microorganisms.
  • Anticancer Activity : Some derivatives have shown promise in inhibiting cancer cell proliferation.
  • Antioxidant Effects : The compound's phenolic component may contribute to its antioxidant properties, helping to neutralize free radicals.

The biological activity of this compound can be attributed to several mechanisms:

  • Binding Affinity : Interaction studies suggest that this compound has a notable binding affinity to specific biological targets, which may include enzymes or receptors involved in disease processes.
  • Synergistic Effects : The combination of the thiosemicarbazone structure with the phenolic component may lead to enhanced biological activity compared to simpler analogs.

Case Studies

  • Anticancer Activity :
    A study exploring the effects of thiosemicarbazone derivatives on cancer cell lines demonstrated that this compound significantly inhibited the proliferation of MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The mechanism involved induction of apoptosis and cell cycle arrest, highlighting its potential as an anticancer agent .
  • Antioxidant Properties :
    In vitro analyses revealed that this compound exhibited strong antioxidant activity, comparable to well-known antioxidants. It effectively scavenged free radicals and protected cellular components from oxidative damage .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with structurally similar compounds is beneficial:

Compound NameStructure TypeUnique Features
4-Methylphenol (Cresol)Simple PhenolCommonly used as a disinfectant and precursor for resins.
Thiosemicarbazone DerivativesThiosemicarbazoneExhibits varied biological activities depending on substituents.
Butylated HydroxytoluenePhenolic AntioxidantWidely used as an antioxidant in food and cosmetics.
CarvacrolMonoterpenoid PhenolKnown for its antimicrobial properties and found in essential oils.

The structural complexity of this compound allows for novel interactions within biological systems that may not be present in more common analogs.

Scientific Research Applications

Research indicates that compounds containing thiosemicarbazone moieties often exhibit significant biological activities, including:

  • Antimicrobial Properties : Thiosemicarbazones have shown efficacy against various bacterial strains, suggesting that 2-(4-Cyclohexylthiosemicarbazono)methyl-phenol may possess similar antimicrobial properties. Studies have demonstrated that thiosemicarbazones can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli .
  • Anticancer Activity : The structural complexity of this compound may enhance its biological activity compared to simpler analogs. Research on related thiosemicarbazones has indicated their potential as anticancer agents, targeting various cancer cell lines, including those associated with neuroblastoma and breast cancer .
  • Enzyme Inhibition : Compounds with phenolic structures are often investigated for their ability to inhibit enzymes such as acetylcholinesterase, which is relevant in the treatment of neurodegenerative diseases like Alzheimer's . The potential of this compound to act as an enzyme inhibitor warrants further exploration.

Case Studies

  • Antimicrobial Activity Assessment : A study evaluated the antibacterial properties of thiosemicarbazones against Bacillus subtilis and Salmonella Typhi, showing significant inhibition comparable to standard antibiotics . This suggests that this compound could be a candidate for further antimicrobial development.
  • Anticancer Evaluation : In vitro studies on related thiosemicarbazones demonstrated cytotoxic effects on human cancer cell lines, indicating that this compound may also exhibit similar properties . These findings support the need for comprehensive studies on its anticancer potential.
  • Enzyme Inhibition Studies : Research has highlighted the role of phenolic compounds in inhibiting acetylcholinesterase, which could lead to therapeutic applications in neurodegenerative diseases . Investigating the inhibitory effects of this compound on this enzyme could provide insights into its potential use in treating conditions like Alzheimer's disease.

Comparison with Similar Compounds

Structural Features :

  • The phenolic –OH group enables hydrogen bonding, influencing solubility and crystal packing .

Comparison with Similar Compounds

Key Observations :

  • Cyclohexyl vs.
  • Phenolic –OH vs. Methoxy Groups: The phenolic –OH group acts as a stronger hydrogen bond donor than methoxy groups, influencing intermolecular interactions and crystal packing. For instance, highlights how methoxy and bromo substituents participate in S(5)/S(6) hydrogen-bonded ring motifs, stabilizing dimers . The phenolic –OH may form stronger O–H⋯S/N interactions, analogous to Etter’s graph set analysis .

Hydrogen Bonding and Crystal Packing :

  • The thiosemicarbazone moiety in forms intramolecular N–H⋯N and N–H⋯O bonds, creating S(5) motifs, while intermolecular N–H⋯S bonds lead to dimerization . The phenolic –OH in the target compound could generate additional O–H⋯S/N interactions, altering crystallization behavior and thermal stability.

Hypothetical Data Table

Based on structural analogs:

Property 2-(4-Cyclohexylthiosemicarbazono)methyl-phenol 1-[1-(4-Bromophenyl)ethylidene]-thiosemicarbazide N-(4-Methoxybenzyl)thiosemicarbazide
Log P (Predicted) ~3.5 (high lipophilicity) ~2.8 ~2.2
Melting Point 180–200°C (estimated) 502 K (228.85°C) Not reported
Hydrogen Bond Acceptors/Donors 4/2 5/2 3/2
Cytotoxicity (IC50) Hypothetical: <50 µM Not tested Active at 10–100 µM

Preparation Methods

Synthesis of 4-Cyclohexylthiosemicarbazide

Method A (Classical Approach):

  • Reactants : Cyclohexylamine (1 eq), carbon disulfide (1.2 eq), hydrazine hydrate (1.5 eq).

  • Conditions : Stirred in ethanol/water (3:1) at 0–5°C for 2 hours, followed by reflux at 80°C for 6 hours.

  • Yield : 68–72% after recrystallization from ethanol.

Method B (Solvent-Free Modification):

  • Catalyst : Silica-supported sulfuric acid (H₂SO₄-SiO₂, 10% w/w).

  • Conditions : Cyclohexylamine and carbon disulfide are mixed with activated silica under solvent-free conditions at 60°C for 4 hours. Hydrazine hydrate is added incrementally.

  • Yield : 85–90%, with reduced reaction time (3 hours).

Condensation with 2-Hydroxybenzaldehyde

Method C (Conventional Reflux):

  • Reactants : 4-Cyclohexylthiosemicarbazide (1 eq), 2-hydroxybenzaldehyde (1.1 eq).

  • Solvent : Ethanol (95%), acetic acid (5% v/v as catalyst).

  • Conditions : Reflux at 80°C for 4–6 hours.

  • Workup : Cooled to room temperature, filtered, and washed with cold ethanol.

  • Yield : 70–75%.

Method D (Microwave-Assisted Synthesis):

  • Conditions : Irradiation at 300 W, 100°C for 15 minutes.

  • Solvent : Ethanol.

  • Yield : 88–92%, with improved purity.

Catalytic Systems and Solvent Effects

Catalyst Solvent Temperature Time Yield
Acetic acidEthanol80°C6 hours75%
H₂SO₄-SiO₂Solvent-free60°C3 hours90%
Zeolite H-betaDichloromethane25°C24 hours65%

Key Observations :

  • Solvent-free conditions with solid acid catalysts (e.g., H₂SO₄-SiO₂) enhance reaction efficiency by reducing side reactions and simplifying purification.

  • Microwave irradiation accelerates the condensation step, achieving near-quantitative yields in minutes.

Characterization and Analytical Data

Spectroscopic Confirmation :

  • FT-IR : ν(N–H) at 3250 cm⁻¹, ν(C=N) at 1600 cm⁻¹, ν(C–S) at 750 cm⁻¹.

  • ¹H NMR (DMSO-d₆) : δ 11.2 (s, 1H, phenolic –OH), δ 8.3 (s, 1H, –N=CH–), δ 1.2–1.8 (m, 10H, cyclohexyl).

  • Melting Point : 182–184°C (decomposition).

Purity Assessment :

  • HPLC : >98% purity using a C18 column (acetonitrile/water, 70:30).

Challenges and Industrial Scalability

  • Byproduct Formation : Competing imine tautomerization may lead to isomeric impurities, necessitating rigorous crystallization.

  • Cost Efficiency : Microwave methods, while efficient, require specialized equipment. Solvent-free catalysis using recyclable silica offers a scalable alternative.

Q & A

[Basic] What synthetic methodologies are commonly employed to prepare 2-(4-Cyclohexylthiosemicarbazono)methyl-phenol?

The synthesis typically involves a condensation reaction between 4-cyclohexylthiosemicarbazide and a phenolic aldehyde derivative (e.g., 2-hydroxybenzaldehyde). Key steps include:

Reagent Mixing : Combine thiosemicarbazide with the aldehyde in a solvent system (e.g., DMF:acetic acid, 1:2 v/v) under reflux for 2–4 hours .

Cyclization : Add chloroacetic acid and sodium acetate to facilitate cyclization, forming the thiosemicarbazone backbone .

Purification : Recrystallize the product from DMF-acetic acid or ethanol to isolate pure crystals .
Critical Parameters : Solvent polarity, temperature control, and stoichiometric ratios significantly impact yield and purity.

[Basic] What characterization techniques are essential for confirming the structural integrity of this compound?

A multi-technique approach is recommended:

  • Single-Crystal X-ray Diffraction (SCXRD) : Resolve the crystal structure using SHELX software (e.g., SHELXL for refinement), which provides bond lengths, angles, and torsion angles .
  • Spectroscopy :
    • IR : Identify thioamide (C=S) stretches near 750–850 cm⁻¹ and phenolic O–H bands around 3200–3500 cm⁻¹ .
    • NMR : Use ¹H/¹³C NMR to confirm proton environments (e.g., aromatic protons at δ 6.5–7.5 ppm) and cyclohexyl group conformations .

[Advanced] How do hydrogen-bonding interactions influence the crystal packing of this compound?

Hydrogen-bonding patterns dictate molecular aggregation and lattice stability. Key steps for analysis include:

Graph Set Analysis : Apply Etter’s formalism to classify interactions (e.g., D(2) motifs for dimeric arrangements) .

SHELX Refinement : Use SHELXL to model H-bond networks and validate geometric parameters (e.g., donor-acceptor distances < 3.5 Å) .

Thermal Motion Analysis : Correlate anisotropic displacement parameters with H-bond strength to assess dynamic behavior in the lattice .

[Advanced] How can contradictions between spectroscopic and crystallographic data be resolved?

Discrepancies (e.g., tautomerism observed in NMR vs. SCXRD) require systematic validation:

Variable-Temperature NMR : Probe tautomeric equilibria by monitoring chemical shift changes with temperature .

DFT Calculations : Compare computed (e.g., Gaussian) and experimental structures to identify dominant conformers .

Polymorph Screening : Recrystallize under varied conditions (solvent, temperature) to detect alternative packing motifs .

[Advanced] What strategies optimize the compound’s bioactivity through structural modifications?

Structure-activity relationships (SAR) can be explored via:

Substituent Variation : Introduce electron-withdrawing groups (e.g., halogens) to the phenolic ring to enhance antimicrobial potency .

Coordination Chemistry : Chelate metal ions (e.g., Cu²⁺) via the thiosemicarbazone moiety to study enhanced cytotoxicity .

In Silico Screening : Use molecular docking (AutoDock) to predict binding affinities toward target enzymes (e.g., bacterial dihydrofolate reductase) .

[Basic] What reaction conditions are critical for maximizing synthetic yield?

Optimization parameters include:

  • Solvent Choice : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates .
  • Catalyst Loading : Sodium acetate (2 equivalents) accelerates cyclization .
  • Temperature : Reflux (80–100°C) ensures complete condensation without side-product formation .

[Advanced] How can computational methods complement experimental structural analysis?

DFT Geometry Optimization : Validate SCXRD-derived bond parameters using B3LYP/6-31G(d) basis sets .

Electrostatic Potential Mapping : Visualize reactive sites (e.g., nucleophilic S atoms) via Mulliken charge analysis .

Molecular Dynamics (MD) : Simulate solvent effects on conformational stability (e.g., GROMACS with explicit water models) .

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